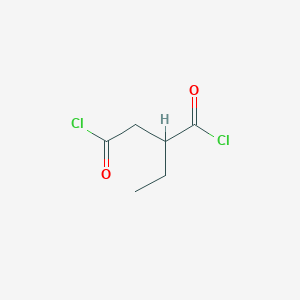

Ethyl succinyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl succinyl chloride is an organic compound with the molecular formula C6H8Cl2O2. It is a derivative of succinic acid, where one of the carboxyl groups is converted into an ethyl ester and the other into an acid chloride. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl succinyl chloride can be synthesized through several methods. One common method involves the reaction of monoethyl succinate with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride is added dropwise to monoethyl succinate, and the mixture is heated until the reaction is complete. The product is then purified by distillation under reduced pressure.

Industrial Production Methods

In industrial settings, the production of monoethylsuccinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl succinyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it can hydrolyze to form monoethyl succinate and hydrochloric acid.

Reduction: It can be reduced to monoethyl succinate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Thionyl Chloride: Used in the synthesis of monoethylsuccinic chloride from monoethyl succinate.

Amines and Alcohols: Used in substitution reactions to form amides and esters.

Water: Used in hydrolysis reactions.

Lithium Aluminum Hydride: Used in reduction reactions.

Major Products Formed

Amides and Esters: Formed from substitution reactions.

Monoethyl Succinate: Formed from hydrolysis and reduction reactions.

Applications De Recherche Scientifique

Ethyl succinyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

Industry: Used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of monoethylsuccinic chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may be used to modify active pharmaceutical ingredients to enhance their properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Monoethylsuccinate: Similar structure but lacks the acid chloride functionality.

Succinic Anhydride: Another derivative of succinic acid with different reactivity.

Ethylsuccinyl Chloride: Similar compound with slight structural differences.

Uniqueness

Ethyl succinyl chloride is unique due to its dual functionality as both an ester and an acid chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Activité Biologique

Ethyl succinyl chloride (ESC), a derivative of succinic acid, is recognized for its role as a versatile acylating agent in organic synthesis and as an important intermediate in the pharmaceutical industry. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₉ClO₃

- Molecular Weight : 164.587 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 207.8 °C

- Flash Point : 84.4 °C

This compound functions primarily as an acylating agent, facilitating the introduction of acyl groups into various substrates. This property is significant in the synthesis of bioactive compounds, particularly in medicinal chemistry where it is used to modify heterocyclic compounds that exhibit biological activity.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of ethyl chloride, which shares structural similarities with this compound. The research demonstrated a significant reduction in bacterial counts when using ethyl chloride against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The results indicated a 57.3% reduction in bacterial viability, suggesting potential applications for ESC in infection control measures .

1. Pharmaceutical Intermediates

This compound is utilized in the synthesis of erythromycin derivatives, which are macrolide antibiotics known for their efficacy against a range of bacterial infections while minimizing gastrointestinal side effects . The acylation process enhances the therapeutic profile of these compounds.

2. Heterocyclic Compound Modification

Research indicates that ESC can effectively introduce functional groups into heterocyclic compounds, enhancing their biological activities such as anti-inflammatory and antimicrobial properties. For instance, it has been employed in the synthesis of γ-keto esters from 2-aryloxypyridines, which are known for their diverse biological activities .

Research Findings

A comparative study assessed the reactivity of this compound against other acylating agents like ethyl chlorooxoacetate. The findings revealed that while ESC is less reactive than some alternatives, it successfully facilitated the formation of desired products under specific conditions, demonstrating its utility in synthetic organic chemistry .

Table: Summary of Biological Activities Associated with this compound

Propriétés

IUPAC Name |

2-ethylbutanedioyl dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKCVVFQGHCLIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.